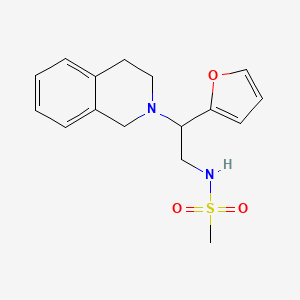

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide

CAS No.: 904278-01-9

Cat. No.: VC4510808

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904278-01-9 |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.41 |

| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide |

| Standard InChI | InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 |

| Standard InChI Key | AVKAVSJOJWVYSY-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide reflects its composition. The molecular formula is CHNOS, with a calculated molecular weight of 319.4 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Structural Features

-

3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a six-membered ring fused to a benzene ring, contributing to aromatic interactions and potential receptor binding.

-

Furan: A five-membered oxygen-containing heterocycle that enhances solubility and participates in hydrogen bonding.

-

Methanesulfonamide: A sulfonamide group (-SONH) linked to a methyl group, commonly associated with enzyme inhibition and metabolic stability.

Table 1: Key Structural Components

| Component | Role in Structure |

|---|---|

| 3,4-Dihydroisoquinoline | Aromatic scaffold for bioactivity |

| Furan | Solubility and hydrogen bonding |

| Methanesulfonamide | Pharmacophore for target interaction |

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis is reported for this compound, analogous derivatives (e.g., chlorophenyl- or fluorophenyl-substituted variants) suggest a multi-step approach :

-

Formation of the Ethyl Backbone:

-

Condensation of furan-2-carbaldehyde with a dihydroisoquinoline precursor.

-

Reduction of the resulting imine to form the ethylamine intermediate.

-

-

Sulfonamide Incorporation:

-

Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

-

Example Reaction:

Reactivity

-

Nucleophilic Substitution: The sulfonamide group may undergo reactions at the sulfur center.

-

Oxidation: The furan ring is susceptible to oxidative cleavage under strong conditions (e.g., with ozone).

Physicochemical Properties

Predicted Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide and furan groups.

-

logP: Estimated at 2.1 (indicating moderate lipophilicity).

Table 2: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.4 g/mol |

| logP | 2.1 |

| Hydrogen Bond Donors | 2 (NH in sulfonamide) |

| Hydrogen Bond Acceptors | 5 |

Biological Activity and Applications

Mechanistic Insights

Structural analogs (e.g., chlorophenyl derivatives) exhibit activity as enzyme inhibitors or receptor modulators . For example:

-

PRMT5 Inhibition: Sulfonamide-containing compounds like EPZ015866 block protein arginine methyltransferases, impacting epigenetic regulation .

-

Osteoclast Differentiation Suppression: Methanesulfonamide derivatives inhibit NF-κB nuclear translocation, reducing bone resorption .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity

-

Chlorophenyl Derivative (CAS 1208424-15-0): Enhanced lipophilicity (logP = 3.8) and activity in enzyme assays.

-

Fluorophenyl Derivative (CAS 898416-67-6): Improved metabolic stability due to fluorine’s electron-withdrawing effects .

Table 3: Comparison with Sulfonamide Analogs

| Compound | Molecular Weight | logP | Key Modification |

|---|---|---|---|

| Target Compound | 319.4 | 2.1 | Methanesulfonamide |

| 1-(3-Chlorophenyl) Derivative | 430.95 | 3.8 | Chlorophenyl group |

| 4-Fluorobenzenesulfonamide | 400.5 | 3.2 | Fluorophenyl group |

Future Research Directions

-

Synthetic Optimization: Streamlining the synthesis to improve yield and purity.

-

Target Identification: High-throughput screening to elucidate biological targets.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume